molecular formula C9H13NO B8448014 (4-Formylcyclohexyl)acetonitrile

(4-Formylcyclohexyl)acetonitrile

Cat. No. B8448014
M. Wt: 151.21 g/mol
InChI Key: PRUGNYHNRYANOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563541B2

Procedure details

To a stirred solution of oxalyl chloride (0.24 mL, 0.0028 mol) in dichloromethane (15 mL) at −78° C. was added a solution of dimethyl sulfoxide (0.23 mL, 0.0032 mol) in dichloromethane (5 mL). After 10 min. a solution of [4-(hydroxymethyl)cyclohexyl]acetonitrile (0.38 g, 0.0025 mol) in dichloromethane (2 mL) was added to the reaction mixture. After 25 min., the reaction mixture was treated with triethylamine (1.7 mL, 0.012 mol), allowed to warm to room temperature, and then poured into 100 mL of saturated aqueous NaCl. The resulting mixture was extracted with two 100 mL portions of ether, dried (MgSO4), and then evaporated under reduced pressure. Chromatography of the residue on silica gel with 1:10 ethyl acetate/hexanes afforded 0.306 g of the desired product. 1H NMR (300 MHz, CDCl3): δ 9.64 (s, 1H), 2.35 (d, 2H J=10.8 Hz) 1.10-2.4 (m, 10H) (major isomer).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
[4-(hydroxymethyl)cyclohexyl]acetonitrile
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][C:20]#[N:21])[CH2:15][CH2:14]1.C(N(CC)CC)C.[Na+].[Cl-]>ClCCl>[CH:12]([CH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][C:20]#[N:21])[CH2:15][CH2:14]1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.23 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
[4-(hydroxymethyl)cyclohexyl]acetonitrile
Quantity
0.38 g
Type
reactant
Smiles
OCC1CCC(CC1)CC#N
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with two 100 mL portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)C1CCC(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.306 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.